(3-(Difluoromethoxy)cyclobutyl)methanol
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Overview
Description
(3-(Difluoromethoxy)cyclobutyl)methanol is a chemical compound with the molecular formula C6H10F2O2 It is characterized by the presence of a cyclobutyl ring substituted with a difluoromethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)cyclobutyl)methanol typically involves the introduction of the difluoromethoxy group onto a cyclobutyl ring. One common method involves the nucleophilic substitution reaction of a cyclobutyl precursor with a difluoromethylating agent. For example, the reaction of cyclobutanemethanol with difluoromethyl ether under appropriate conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3-(Difluoromethoxy)cyclobutyl)carboxylic acid, while reduction can yield (3-(Difluoromethoxy)cyclobutyl)methane .
Scientific Research Applications
(3-(Difluoromethoxy)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the methoxy group.
(3-(Trifluoromethoxy)cyclobutyl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
(3-(Difluoromethoxy)cyclopropyl)methanol: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
(3-(Difluoromethoxy)cyclobutyl)methanol is unique due to the presence of both the difluoromethoxy group and the cyclobutyl ring, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and reactivity, while the cyclobutyl ring provides a rigid framework that can influence its interaction with molecular targets .
Properties
IUPAC Name |
[3-(difluoromethoxy)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)10-5-1-4(2-5)3-9/h4-6,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSRIUJXKTTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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